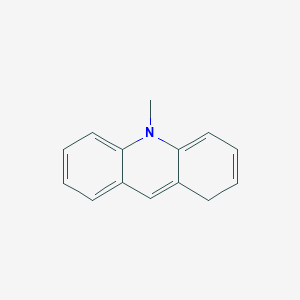
10-Methylacridan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Methylacridan is an organic compound belonging to the acridine family, characterized by its fused benzene and pyridine rings. This compound is notable for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Methylacridan can be synthesized through several methods, including the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the cyclization of 9-methylacridone under acidic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts and solvents can significantly affect the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 10-Methylacridan undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of acridine derivatives.
Reduction: Reduction reactions typically yield 9-methylacridan derivatives.
Substitution: Substitution reactions can produce various alkylated acridan derivatives.
Scientific Research Applications
10-Methylacridan has found applications in several scientific fields:
Chemistry: It is used as a model compound in studies of electron transfer and redox reactions.
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to develop this compound derivatives as therapeutic agents.
Industry: The compound is utilized in the development of chemiluminescent materials and sensors.
Mechanism of Action
10-Methylacridan is compared with other similar compounds such as acridine, phenanthridine, and quinoline. While these compounds share structural similarities, this compound is unique in its specific chemical reactivity and applications.
Comparison with Similar Compounds
Acridine
Phenanthridine
Quinoline
9-Methylacridone
9,10-Dimethylacridan
Would you like to know more about any specific aspect of 10-Methylacridan?
Properties
CAS No. |
4217-54-3 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
10-methyl-1H-acridine |
InChI |
InChI=1S/C14H13N/c1-15-13-8-4-2-6-11(13)10-12-7-3-5-9-14(12)15/h2-6,8-10H,7H2,1H3 |
InChI Key |
CAQAMQUSGHVAIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CCC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R)-2,3-dihydroxy-2-prop-2-enylcyclohexyl] acetate](/img/structure/B15350348.png)
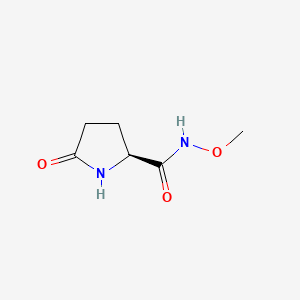

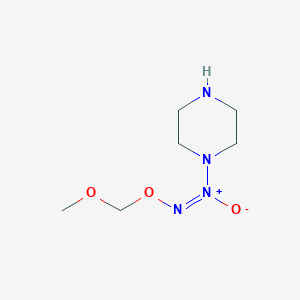
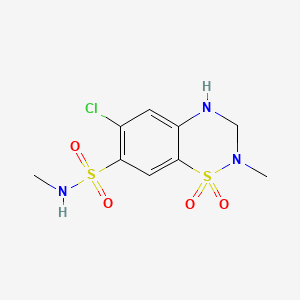

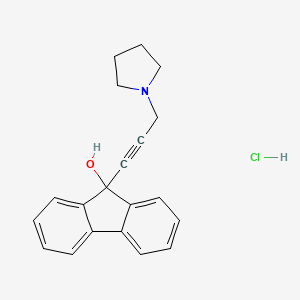
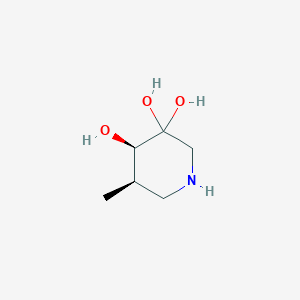

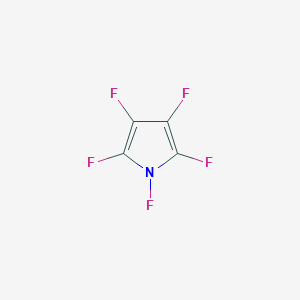
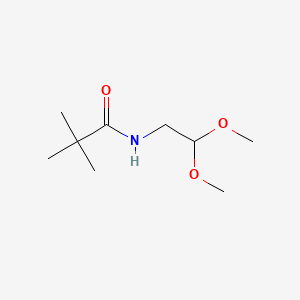
![4-Imidazolidinone,5-[2-(1-ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene]-3-heptyl-1-phenyl-2-thioxo-](/img/structure/B15350429.png)
![sodium;4-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]benzoate](/img/structure/B15350438.png)

